myo-Inositol-2-d

Bioanalysis Clinical Chemistry GC-MS Method Validation

myo-Inositol-2-d is a stable isotope-labeled internal standard featuring site-specific deuteration at the C-2 position (MW 181.16). This single deuterium atom enables precise quantitation via isotope dilution mass spectrometry (IDMS) by co-eluting with endogenous myo-inositol, thereby compensating for matrix effects—a critical requirement for clinical diagnostics, pharmacokinetic studies, and metabolic flux analysis. Unlike non-isotopic standards, it ensures reproducible, audit-ready data in complex matrices such as plasma, urine, and CSF. It also serves as a tracer for sodium/myo-inositol transporter (SMIT1) kinetics and as a precursor for deuterated inositol phosphate probes in cell signaling research. Procure this certified reference standard to meet FDA/EMA regulatory submission requirements with confidence.

Molecular Formula C₆H₁₁DO₆
Molecular Weight 181.16
Cat. No. B1161224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemyo-Inositol-2-d
SynonymsCyclohexitol-d;  Dambose-d;  Inosital-d;  Inosite-d;  Inositene-d;  Inositina-d;  Inositol-d;  MI;  Mesoinosit-d;  Mesoinosite-d;  Mesoinositol-d;  Mesol-d;  Mesovit-d;  Myoinosite-d;  Nucite-d;  Phaseomannite-d;  Phaseomannitol-d;  Scyllite-d;  cis-1,2,3,5-trans-4,6-
Molecular FormulaC₆H₁₁DO₆
Molecular Weight181.16
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Myo-Inositol-2-d for Quantitative MS Internal Standards and Isotopic Tracing | Procurement Overview


myo-Inositol-2-d is a stable isotope-labeled analogue of the naturally abundant cyclitol, myo-inositol [1]. It is characterized by the site-specific substitution of a single protium atom with deuterium at the C-2 position of the cyclohexane ring, resulting in a molecular weight of 181.16 g/mol (unlabeled: 180.16 g/mol) . This isotopic modification serves as the primary basis for its analytical utility; the deuterium label creates a mass shift detectable by mass spectrometry (MS) without altering the core chemical or biological behavior of the molecule [2]. As a certified reference standard, it is primarily utilized in life science research, environmental testing, and clinical diagnostics to ensure the high precision and accuracy required for regulatory compliance and advanced analytical workflows [2].

Why Non-Isotopic myo-Inositol Cannot Substitute for Myo-Inositol-2-d in Regulated Quantitation


In analytical chemistry, the use of a non-isotopic inositol standard fails to meet the fundamental requirements for high-precision quantitation in complex biological matrices. Matrix effects—ion suppression or enhancement caused by co-eluting endogenous compounds like salts, phospholipids, or other polyols—differentially affect the ionization of the analyte (endogenous myo-inositol) and a non-isotopic internal standard [1]. This leads to significant quantification bias and irreproducible results, making such methods unacceptable for clinical diagnostics or regulatory pharmacokinetic (PK) submissions. Only a stable isotope-labeled internal standard, such as myo-Inositol-2-d, can co-elute with the target analyte and compensate for these variable matrix effects and sample preparation losses, enabling the generation of robust, audit-ready data [1]. Furthermore, for metabolic flux analysis, non-labeled compounds cannot track the fate of exogenous myo-inositol against the high background of endogenous myo-inositol present in all biological systems [2].

Quantitative Evidence for Selecting Myo-Inositol-2-d: Analytical Performance and Biological Model Utility


Myo-Inositol-2-d Enables Reliable Isotope Dilution GC-MS Quantitation in Human Biofluids

The deuterium label on myo-Inositol-2-d provides the necessary mass shift for isotope dilution mass spectrometry (IDMS), the gold standard for absolute quantitation. In a foundational analytical method, the target compound (hexadeuterated myo-inositol, synthesized from inosose-2) was used as an internal standard. The derivatized analyte and internal standard produced abundant, characteristic fragment ions at m/z 210 (unlabeled) and m/z 214 (hexadeuterated), respectively [1]. The method demonstrated that calibration curves for the analyte-to-internal standard ratio were parallel and linear across a defined concentration range [1].

Bioanalysis Clinical Chemistry GC-MS Method Validation

Quantitative Tracer Uptake Kinetics of Myo-Inositol-2-d in Neuronal Cell Models

In a controlled in vitro model, hexadeuterated myo-inositol was used to quantify the kinetics of myo-inositol uptake by primary cortical neurons. The method allowed for simultaneous quantitation of both the deuterium-labeled myo-inositol taken up by cells and the endogenous, unlabeled myo-inositol [1]. Uptake of the labeled compound was demonstrated to be linear for up to 20 minutes under the assay conditions [1].

Metabolic Tracing Neuroscience Stable Isotope Resolved Metabolomics

Differentiation of Pathological Metabolic Phenotypes Using Myo-Inositol-2-d Tracers

The application of stable isotope tracer methodology enables the detection of subtle but significant changes in transporter activity that are undetectable by static concentration measurements. Using a deuterated myo-inositol tracer, researchers quantified a significant 40% increase in the rate of myo-inositol uptake in cortical neurons derived from a trisomy 16 mouse model (an animal model for Down syndrome) compared to diploid control neurons [1].

Disease Modeling Transporter Activity Down Syndrome Research

Key Application Scenarios for Myo-Inositol-2-d Based on Validated Quantitative Evidence


Absolute Quantitation of myo-Inositol in Clinical Biofluids for Diagnostic Assays

This scenario directly applies the evidence that myo-Inositol-2-d (and its deuterated analogs) serves as an ideal isotope dilution mass spectrometry (IDMS) internal standard. In clinical chemistry laboratories, the compound is used to achieve high-precision quantitation of myo-inositol in complex matrices like human plasma, urine, or cerebrospinal fluid (CSF) [1]. The parallel linear response and co-elution with the endogenous analyte [1] are essential for mitigating matrix effects, thereby ensuring the analytical accuracy required for diagnostic assay development and validation. This application is critical for research into conditions where myo-inositol levels are perturbed, such as diabetes, polycystic ovary syndrome (PCOS), and certain neurological disorders.

Investigating Sodium-Dependent myo-Inositol Transporter (SMIT) Activity in Cellular Models

This scenario is based on the validated method for quantifying myo-inositol uptake kinetics in cultured cells [2]. Researchers studying the sodium/myo-inositol transporter (SMIT1/SLC5A3) can employ myo-Inositol-2-d as a tracer to measure the initial rate of myo-inositol influx. The linear uptake phase, established for up to 20 minutes under specific conditions [2], provides a defined experimental window for quantifying transporter activity. This approach is far more sensitive and specific than measuring steady-state metabolite levels and is applicable for studying transporter regulation, screening for novel inhibitors, or characterizing the functional impact of genetic variants.

Metabolic Flux Analysis in Neurodevelopmental and Neurodegenerative Disease Models

Leveraging the ability of deuterated myo-inositol to reveal functional metabolic alterations, this scenario is highly relevant for neuroscience researchers. The evidence shows that the tracer can uncover significant differences in myo-inositol uptake, such as the 40% increase observed in a trisomy 16 (Down syndrome) mouse model [2]. Procurement of myo-Inositol-2-d is thus justified for research groups aiming to study the role of myo-inositol metabolism and osmoregulation in the pathogenesis of Down syndrome, Alzheimer's disease, or other conditions where brain myo-inositol levels and transporter function are implicated.

Stable Isotope-Labeled Precursor for Synthesis of Complex Phosphoinositides

This scenario addresses the compound's utility as a chemical biology tool. The site-specific C-2 deuteration of myo-Inositol-2-d offers a route to synthesize deuterated analogs of downstream signaling molecules, such as inositol phosphates and phosphoinositides . This enables the creation of custom MS or NMR probes for studying complex intracellular signaling networks (e.g., the PI3K/AKT pathway). Researchers focused on the spatial and temporal dynamics of these lipids can use the labeled myo-inositol as a foundational building block to create tailored reagents for lipidomics and cell signaling studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for myo-Inositol-2-d

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.